

Does Response to Tirabrutinib Depend on Mutation Status?

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Compound Focus: Tirabrutinib

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A critical finding from the phase 1/2 clinical trials is that the presence of oncogenic mutations in **CARD11**, **MYD88**, or **CD79B** does not seem to be a prerequisite for a positive response to **tirabrutinib** [1] [2]. The overall response rate was similar between patients harboring these mutations and those with the wild-type genes [2]. This indicates that **tirabrutinib** can be a viable treatment option for a broader patient population.

Clinical Efficacy Data Summary

The table below summarizes the key efficacy data from the pivotal ONO-4059-02 phase 1/2 study and its long-term follow-up, which enrolled patients with relapsed/refractory PCNSL [1] [2].

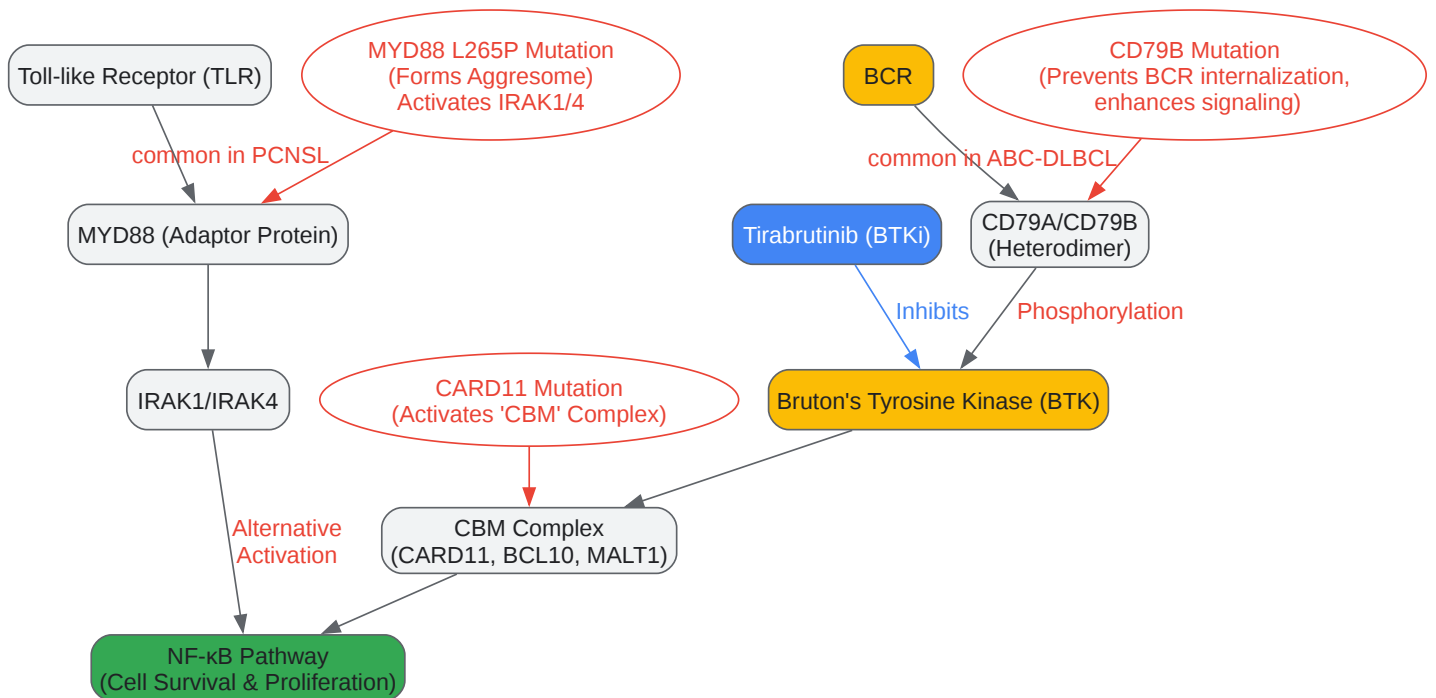
Efficacy Parameter	Study Findings (3-Year Follow-Up)	Initial Phase 1/2 Findings
Overall Response Rate (ORR)	63.6% (95% CI: 47.8–77.6) [1]	64% (Central Assessment) [2]
Best Overall Response	9 Complete Response (CR), 7 CR unconfirmed (CRu), 12 Partial Response (PR) [1]	Consistent rates of CR/CRu across different dosing regimens [2]
Median Duration of Response (DOR)	9.2 months [1]	Information not specified in search results

Efficacy Parameter	Study Findings (3-Year Follow-Up)	Initial Phase 1/2 Findings
Median Progression-Free Survival (PFS)	2.9 months [1]	2.9 months (varied by dose: 320 mg; 2.1 mo, 480 mg fasted; 5.8 mo) [1] [2]
Median Overall Survival (OS)	Not Reached [1]	Not Reached [2]
Key Follow-Up Rates	DOR rate: 19.8%; PFS rate: 13.9%; OS rate: 56.7% [1]	Information not specified in search results

The BTK Signaling Pathway & Mutational Landscape

To understand the context of the FAQ above, it is helpful to visualize the targeted signaling pathway and the role of the mutations in question. **Tirabrutinib** is a second-generation Bruton's Tyrosine Kinase (BTK) inhibitor. BTK is a crucial mediator in the B-Cell Receptor (BCR) signaling pathway, which is constitutively active in certain lymphomas, promoting cell survival and proliferation [3] [4].

The following diagram illustrates this pathway and where common mutations occur:



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Mutations in **CD79B** enhance BCR signaling, while **MYD88** mutations activate the NF-κB pathway through the Toll-like Receptor pathway. **CARD11** mutations directly activate the downstream "CBM" complex [3] [4]. Despite these distinct mechanisms, inhibiting the central node BTK with **tirabrutinib** has shown efficacy across different mutational backgrounds in PCNSL [2].

Experimental Protocols for Mutation Analysis

For researchers aiming to replicate the genetic analysis from these clinical studies, here are the key methodologies employed.

Genetic Mutation Testing Protocol

The ONO-4059-02 study used the following method to assess the mutational status of tumor samples [1]:

- **Objective:** To detect oncogenic mutations in MYD88, CD79A, CD79B, and CARD11.
- **Method: Allele-specific PCR-based genetic testing.**
- **Sample Type:** DNA extracted from formalin-fixed paraffin-embedded (FFPE) tumor tissues obtained at initial diagnosis.
- **Analysis Location:** Testing was performed in a **central laboratory** to ensure consistency.

Tumor Response Assessment Protocol

The objective efficacy of **tirabrutinib** was rigorously evaluated using the following imaging protocol [1]:

- **Primary Endpoint: Overall Response Rate (ORR)**, defined as the proportion of patients with a Complete Response (CR), Unconfirmed Complete Response (CRu), or Partial Response (PR).
- **Assessment Standard: International PCNSL Collaborative Group (IPCG) guidelines.**
- **Imaging Modality: Gadolinium-based brain MRI.**
- **Assessment Schedule:**
 - Screening
 - Day 28 of Cycle 1
 - Day 1 of Cycles 3, 5, 7, and every 4 cycles thereafter.
- **Review Process:** Assessments were reviewed by a **central independent review committee** to eliminate bias.

Key Considerations & Troubleshooting for Researchers

- **Focus on PCNSL Context:** The data showing mutation-independent response is specific to PCNSL. The prevalence and predictive value of MYD88 and CD79B mutations can differ in other DLBCL subtypes or anatomical sites (e.g., testicular DLBCL) [5]. Always consider the specific disease context.
- **Explore Combination Therapies:** Given that a subset of patients achieves deep, durable responses [1] [6], future research should focus on identifying the biomarkers that predict long-term benefit. Furthermore, as resistance remains a challenge [6], investigate rational combination therapies, such as **tirabrutinib** with chemoimmunotherapy [1].
- **Prioritize Dosing and Safety:** The recommended dose is 480 mg once daily under fasted conditions [2]. Be vigilant about adverse events. Common grade ≥ 3 AEs include neutropenia, leukopenia,

lymphopenia, and skin disorders like erythema multiforme. Serious and sometimes fatal infections (e.g., pneumocystis jirovecii pneumonia) have occurred, warranting prophylactic measures [1] [2].

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